Adenine dihydrochloride
Overview
Description
Adenine dihydrochloride is a useful research compound. Its molecular formula is C5H7Cl2N5 and its molecular weight is 208.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Adenine dihydrochloride primarily targets adenosine receptors . These receptors, specifically A1R, A2aR, and A3R, play a crucial role in various physiological processes, including inflammation, immune response, and cell proliferation . Adenine also targets other molecules such as DNA and enzymes like adenine phosphoribosyltransferase and S-methyl-5’-thioadenosine phosphorylase .
Mode of Action
Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . This interaction with its targets leads to changes in cellular metabolism and energy transfer.
Biochemical Pathways
This compound affects several biochemical pathways. It participates in numerous redox reactions as a part of Nicotinamide adenine dinucleotide (NAD) . It is also a substrate for regulatory modifications of proteins and nucleic acids via the addition of ADP-ribose moieties or removal of acyl groups by transfer to ADP-ribose . Furthermore, adenine is a key marker of kidney fibrosis for diabetic kidney disease .
Pharmacokinetics
The pharmacokinetics of this compound involves its transformation into various adenine derivatives that perform important functions in cellular metabolism . These derivatives include adenosine, which can be bonded with from one to three phosphoric acid units, yielding AMP, ADP, and ATP
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been identified as a key marker of kidney fibrosis in diabetic kidney disease . Adenine’s anti-inflammatory mechanism may involve adenine phosphoribosyltransferase-catalyzed intracellular AMP elevation, which stimulates AMPK activation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in the context of kidney diseases, metabolomics studies have indicated that adenine plays a role in the development of nephrolithiasis, glomerular disorders, or tubulointerstitial diseases . .
Properties
IUPAC Name |
7H-purin-6-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRTYYYVRIKLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between neutral adenine and adenine dihydrochloride?
A1: this compound is formed by the protonation of adenine at two nitrogen atoms. X-ray crystallography reveals that these protonation sites are N(1) and N(7). [] This double protonation significantly alters the geometry of the imidazole ring compared to neutral or N(1)-monoprotonated adenine. []
Q2: How does ionizing radiation affect this compound at low temperatures?
A2: When single crystals of this compound are exposed to ionizing radiation at 4.2 K, a reduction reaction occurs. [] This leads to the formation of a free radical characterized by the addition of an electron to the protonated base. [] Electron Spin Resonance (ESR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy studies indicate a spin density of approximately 0.30 on the C-8 carbon atom of the resulting radical. []
Q3: How can Raman spectroscopy be used to characterize this compound?
A3: Polarized Raman spectroscopy provides detailed information about the vibrational modes of this compound. By analyzing the Raman scattering tensors of a single crystal, researchers can determine both the anisotropic and isotropic molecular Raman scattering tensors for each vibrational mode. [] This data can be used to identify and characterize the compound.
Q4: Can you elaborate on the experimental techniques used to study the radical formation in this compound upon irradiation?
A4: Researchers employed ESR and ENDOR spectroscopy to study the free radical generated by irradiating this compound crystals at 4.2 K. [] ESR spectroscopy detects the presence of unpaired electrons, confirming the formation of a free radical. ENDOR spectroscopy further elucidates the interaction between the unpaired electron and nearby nuclei, revealing a significant hyperfine coupling with the C8-H proton. [] This coupling constant provides valuable information about the distribution of electron spin density within the radical.
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